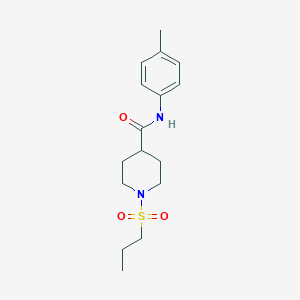
N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in the treatment of various medical conditions, including pain, addiction, and depression.
Mécanisme D'action
MP-10 works by binding to μ-opioid receptors in the brain and spinal cord, which are responsible for the modulation of pain and addiction. By activating these receptors, MP-10 can produce analgesic and euphoric effects, as well as reduce withdrawal symptoms in opioid-dependent individuals. Additionally, MP-10 has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects, including analgesia, euphoria, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase heart rate and blood pressure, although these effects are relatively mild compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-10 is its high selectivity for μ-opioid receptors, which makes it a useful tool for studying the role of these receptors in pain and addiction. Additionally, MP-10 has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, one limitation of MP-10 is its potential for abuse and dependence, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on MP-10. One area of interest is the development of new analogs with improved selectivity and reduced abuse potential. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential use in the treatment of various medical conditions. Finally, research is needed to explore the safety and efficacy of MP-10 in human subjects, which will be essential for its eventual clinical use.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-methylbenzylamine with 1-(propylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of thionyl chloride. The resulting product is then purified through column chromatography to obtain MP-10 in its pure form.
Applications De Recherche Scientifique
MP-10 has been widely studied for its potential use in the treatment of various medical conditions. It has been found to be a potent and selective μ-opioid receptor agonist, which makes it a promising candidate for the treatment of pain and addiction. Additionally, MP-10 has been shown to have antidepressant effects, which may make it a useful treatment for depression.
Propriétés
Formule moléculaire |
C16H24N2O3S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-3-12-22(20,21)18-10-8-14(9-11-18)16(19)17-15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Clé InChI |
PAWGULTYWFZXBY-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B285261.png)

![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)